molecular formula C45H42N6O4 B3240813 Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate CAS No. 144690-53-9

Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate

Cat. No.: B3240813
CAS No.: 144690-53-9
M. Wt: 730.9 g/mol
InChI Key: LDLFZQYGXZMSMT-UHFFFAOYSA-N
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Description

Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate is a synthetic intermediate or prodrug in the development of nonpeptide angiotensin II (AII) receptor antagonists. Its structure features:

  • A 2-propyl-substituted imidazole core with diethyl ester groups at positions 4 and 3.
  • A biphenylmethyl group linked to the imidazole’s N1 position, terminating in a trityl-protected tetrazole moiety at the 2'-position of the biphenyl.
    The trityl (triphenylmethyl) group stabilizes the tetrazole during synthesis, while the diethyl esters likely enhance lipophilicity, improving bioavailability prior to hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name

diethyl 2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42N6O4/c1-4-18-39-46-40(43(52)54-5-2)41(44(53)55-6-3)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30H,4-6,18,31H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLFZQYGXZMSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Its molecular formula is C₄₅H₄₂N₆O₄, with a molecular weight of 730.9 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups, including:

  • An imidazole ring , which is known for its role in biological systems.
  • A tetrazole moiety , which can enhance the pharmacological profile of compounds.
  • Biphenyl and carboxylate groups that may influence its interaction with biological targets.

The structural complexity suggests potential interactions with various biological pathways, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

Studies have shown that imidazole derivatives possess anticancer properties. For instance, compounds similar to Diethyl 2-propyl-1H-imidazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Imidazole derivatives are frequently explored for their antimicrobial activity. The presence of the tetrazole group may enhance this activity by increasing membrane permeability or inhibiting essential enzymes in microbial cells.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, imidazole derivatives have been studied for their ability to inhibit carbonic anhydrase and other key enzymes, leading to potential applications in treating conditions like glaucoma and edema.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined a series of imidazole derivatives, including those structurally similar to Diethyl 2-propyl-1H-imidazole. The results indicated that certain modifications led to significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural optimization in enhancing biological activity .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, imidazole-based compounds were tested against a range of bacterial strains. The findings demonstrated that modifications to the imidazole ring could improve efficacy against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
Enzyme InhibitionInhibited carbonic anhydrase

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition could significantly influence the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological contexts .

Potential Therapeutic Applications

The unique combination of structural elements in diethyl 2-propyl-1H-imidazole derivatives may lead to various therapeutic applications:

  • Antihypertensive Agents : Due to its structural similarity to known angiotensin II type 1 (AT1) receptor antagonists like Olmesartan, it may possess antihypertensive properties .
  • Drug Metabolism Modulators : Its ability to inhibit CYP enzymes positions it as a candidate for developing drugs that require modulation of metabolic pathways .

Interaction Studies

Understanding how diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.
  • In Vivo Studies : Assessing the compound's effects in live models to understand its therapeutic potential and side effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with related compounds:

Compound NameStructureUnique Features
Diethyl 2-propylimidazole dicarboxylateC12H18N2O4Simpler structure without tetrazole
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-y)C20H18BrN3Contains bromine substituent; different activity profile
Dimethyl 2-propylimidazole dicarboxylateC10H14N2O4Methyl instead of ethyl groups; different solubility

The presence of the trityl-tetrazole and biphenyl moieties distinguishes diethyl 2-propyl-1H-imidazole derivatives from these compounds, potentially leading to unique biological activities and applications .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogs

Compound Name / Identifier Key Substituents Molecular Weight Functional Groups
Target Compound Diethyl esters, trityl-protected tetrazole, biphenylmethyl ~668.8* Esters, tetrazole (protected)
CI-996 (Compound 18, ) Carboxylic acid, trifluoroacetyl-pyrrole, biphenylmethyl ~580.5 Carboxylic acid, pyrrole
Impurity (a) Carboxylic acid, hydroxyl group, biphenylmethyl ~428.3 Carboxylic acid, hydroxyl
CAS 172875-98-8 () Carboxylic acid, prop-1-en-2-yl, biphenylmethyl 428.49 Carboxylic acid, alkene

*Estimated based on structural analogs.

Key Differences:

  • Ester vs. Carboxylic Acid: The target compound’s diethyl esters contrast with the carboxylic acid in CI-996 and impurities, suggesting prodrug design for enhanced absorption .
  • Trityl Protection: Unlike CI-996’s unprotected tetrazole, the trityl group in the target compound prevents premature reactivity during synthesis .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound IC50 (AII Receptor) ED50 (Rat Model) Selectivity (AT1 vs. AT2)
Target Compound* Not reported Not reported Not reported
CI-996 <1 nM 6 µg/kg/min >10,000-fold AT1 selective
DuP 753 (Losartan) 20 nM 10 µg/kg/min Similar selectivity

Key Insights:

  • CI-996’s sub-nanomolar IC50 highlights the importance of the carboxylic acid for receptor binding .
  • The target compound’s ester groups likely reduce in vitro activity until metabolized to the acid form, as seen in related prodrugs .

Pharmacokinetics and Stability

  • Metabolic Activation: The diethyl esters undergo hydrolysis in vivo to yield the active dicarboxylic acid, analogous to prodrugs like enalapril .
  • Chemical Stability: The trityl group mitigates tetrazole instability, a challenge noted in earlier analogs (e.g., rapid decarboxylation in pyrrole derivatives) .
  • Solubility: The bulky trityl group may reduce aqueous solubility compared to CI-996, necessitating formulation adjustments .

Q & A

Q. What synthetic routes are commonly employed to synthesize Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate?

The compound is synthesized via multi-step protocols involving:

  • Cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled heating (e.g., 120°C) to form the imidazole core .
  • Protection/deprotection strategies for the tetrazole group (e.g., trityl protection to prevent undesired reactivity during synthesis) .
  • Coupling reactions to attach the biphenyl-methyl moiety to the imidazole ring, often using palladium-catalyzed cross-coupling or nucleophilic substitution .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the biphenyl and trityl groups .
  • Elemental analysis (C, H, N) to validate purity, with discrepancies >0.4% indicating impurities .

Q. What are the solubility and formulation challenges associated with this compound?

The compound’s lipophilic trityl and biphenyl groups limit aqueous solubility. Recommended strategies include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) for in vitro assays .
  • Prodrug derivatization (e.g., replacing trityl with hydrophilic protecting groups) to enhance bioavailability .

Advanced Research Questions

Q. How can the cyclization step in the synthesis be optimized to improve yield and purity?

  • Design of Experiments (DoE) can systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Flow chemistry enables precise control over reaction kinetics and reduces side-product formation .
  • In-line monitoring (e.g., FTIR or Raman spectroscopy) allows real-time tracking of intermediate formation .

Q. What strategies are effective for analyzing and controlling process-related impurities in this compound?

  • HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) detects impurities like de-tritylated analogs .
  • Recrystallization using ethanol/DMF mixtures (1:1) removes hydrophobic byproducts .
  • Pharmacopeial guidelines (e.g., USP thresholds) should dictate impurity acceptance criteria .

Q. How does structural modification of the trityl group impact pharmacokinetic properties?

  • Replacing trityl with acid-labile groups (e.g., tert-butyl esters) improves stability in physiological pH while enabling targeted release .
  • Molecular dynamics simulations predict how substituent bulkiness affects binding to plasma proteins (e.g., albumin) .

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

  • Docking studies (AutoDock Vina) model interactions with angiotensin II receptors, focusing on hydrogen bonding with the tetrazole and biphenyl moieties .
  • MD simulations (GROMACS) assess binding stability under simulated physiological conditions .

Q. How can stability under varying pH and temperature conditions be evaluated?

  • Forced degradation studies :
  • Acidic/basic conditions (0.1M HCl/NaOH, 60°C) to identify hydrolysis-prone sites (e.g., ester groups) .
  • Thermal stress (40–80°C) monitored via TGA/DSC to determine decomposition thresholds .

Q. What methodologies support structure-activity relationship (SAR) studies for analogs of this compound?

  • Parallel synthesis of analogs with varied substituents (e.g., alkyl chains, aryl groups) on the imidazole and biphenyl rings .
  • In vitro assays (e.g., enzyme inhibition, cell viability) paired with QSAR models correlate structural features with activity .

Q. How can the tetrazole group’s bioisosteric role be exploited in drug design?

  • Comparative studies with carboxylate analogs assess potency differences in targets like angiotensin receptors .
  • Metabolic stability assays (e.g., liver microsomes) evaluate resistance to oxidative degradation compared to carboxylic acids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate
Reactant of Route 2
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Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate

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